
(3,3,4,4,4-Pentafluorobutyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3,4,4,4-Pentafluorobutyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a pentafluorobutyl group. This compound is notable for its unique chemical properties, which are influenced by the highly electronegative fluorine atoms. The presence of these fluorine atoms imparts distinct physical and chemical characteristics, making this compound a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,4,4,4-Pentafluorobutyl)benzene typically involves the introduction of the pentafluorobutyl group to the benzene ring through electrophilic aromatic substitution reactions. One common method involves the use of pentafluorobutyl halides as the electrophilic reagent, which reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution occurs efficiently.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required purity standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3,4,4,4-Pentafluorobutyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Reduction reactions can target the fluorinated side chain, potentially leading to the formation of partially or fully hydrogenated products.
Substitution: The benzene ring can undergo further electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions is commonly used for benzylic oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the fluorinated side chain.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst can facilitate substitution reactions on the benzene ring.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, partially hydrogenated fluorinated compounds, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(3,3,4,4,4-Pentafluorobutyl)benzene finds applications in several scientific research areas:
Chemistry: It is used as a precursor for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it a useful probe in studying biological systems, particularly in understanding the interactions of fluorinated molecules with biological macromolecules.
Medicine: Research into the pharmacological properties of fluorinated compounds includes this compound as a potential candidate for drug development.
Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers, where the presence of fluorine atoms imparts desirable properties such as chemical resistance and thermal stability.
Mécanisme D'action
The mechanism by which (3,3,4,4,4-Pentafluorobutyl)benzene exerts its effects is primarily through its interactions with molecular targets in chemical and biological systems. The highly electronegative fluorine atoms influence the compound’s reactivity and binding affinity to various molecular targets. In biological systems, the compound may interact with enzymes and receptors, affecting their function and activity. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological research.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,3,4,4,4-Pentafluorobutyl)acrylate: Another fluorinated compound with similar structural features but different functional groups, leading to distinct reactivity and applications.
(3,3,4,4,4-Pentafluorobutyl)methane: A simpler fluorinated compound with a single carbon chain, used in different industrial applications.
Uniqueness
(3,3,4,4,4-Pentafluorobutyl)benzene is unique due to the combination of the benzene ring and the pentafluorobutyl group. This combination imparts specific chemical properties, such as increased stability and reactivity, which are not observed in simpler fluorinated compounds. The presence of the benzene ring also allows for further functionalization, making it a versatile compound in various research and industrial applications.
Propriétés
Numéro CAS |
67102-32-3 |
|---|---|
Formule moléculaire |
C10H9F5 |
Poids moléculaire |
224.17 g/mol |
Nom IUPAC |
3,3,4,4,4-pentafluorobutylbenzene |
InChI |
InChI=1S/C10H9F5/c11-9(12,10(13,14)15)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clé InChI |
WRSLXVDHMBDEKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dichloro-1-(9-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one](/img/structure/B14472208.png)
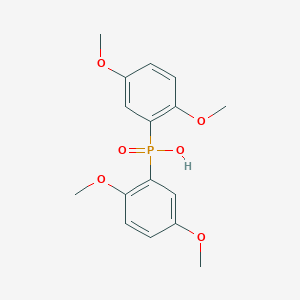
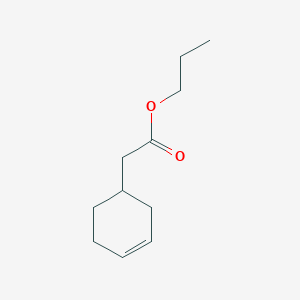
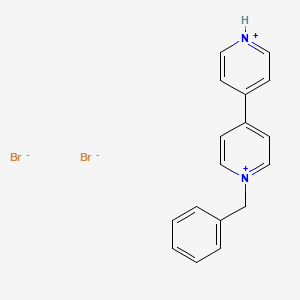

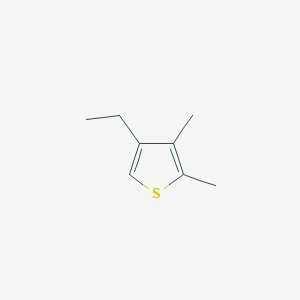
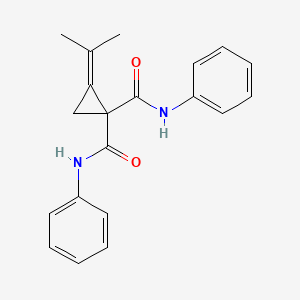
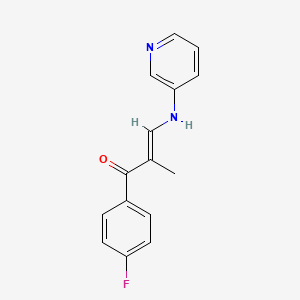



![4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14472274.png)
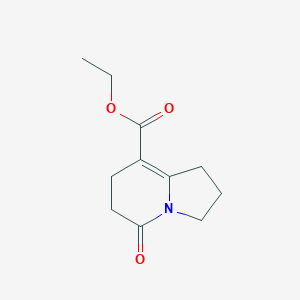
stannane](/img/structure/B14472292.png)
